molecular formula C14H12FNOS2 B2533322 4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478080-77-2

4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No. B2533322
CAS RN: 478080-77-2
M. Wt: 293.37
InChI Key: ITFPCNFXUICCDR-UHFFFAOYSA-N
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Description

“4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one” is a chemical compound with the molecular formula C14H12FNOS2 . It contains a total of 33 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ten-membered ring, 1 tertiary amide (aromatic), and 1 sulfide .


Molecular Structure Analysis

The molecular structure of “this compound” includes a fluorobenzyl group attached to a thieno[3,2-f][1,4]thiazepin-5(2H)-one core .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C14H12FNOS2, with an average mass of 293.380 Da and a monoisotopic mass of 293.034424 Da .

Scientific Research Applications

Synthesis and Chemical Applications

  • The compound and its derivatives are central to various synthetic pathways. For instance, Levai et al. (2007) detailed the synthesis of 3-(2-Aryl-2,3-dihydro-benzo[b][1,4]thiazepin-4-yl)chromen-2-ones and related compounds, emphasizing their structural complexity and the use of NMR and other spectroscopic techniques for structural determination (Levai et al., 2007).
  • Ilić et al. (2012) described the synthesis of fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives, highlighting the role of fluorine substitutions in enhancing the compound’s potential as an antithrombotic agent (Ilić et al., 2012).

Medicinal Chemistry and Biological Activities

  • Various studies explored the antimicrobial properties of derivatives. For instance, Kumar et al. (2013) synthesized 2,3-dihydrobenzo[b][1,4]thiazepines and evaluated their antibacterial and antifungal activities, revealing that some derivatives exhibit significant activity comparable to standard drugs (Kumar et al., 2013).
  • Chate et al. (2011) synthesized 1,5-Benzothiazepines derivatives using ultrasound irradiation, and these compounds showed promising antimicrobial activities, highlighting the potential of these derivatives in drug development (Chate et al., 2011).

Novel Synthesis Methods and Structural Studies

  • Bates and Li (2002) reported novel cyclization products obtained using SnCl2 in ethanol for nitroarene reduction to aminoarene, demonstrating unique reaction pathways and the potential for structural variety in this chemical class (Bates & Li, 2002).
  • Faty et al. (2011) discussed microwave-assisted synthesis of certain derivatives, presenting an efficient method for preparing these compounds, which may hold relevance for pharmaceutical chemistry (Faty et al., 2011).

Mechanism of Action

While the exact mechanism of action for “4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one” is not specified, similar compounds have been reported as TNIK inhibitors, which are a new class of inhibitors that can suppress colorectal cancer cell proliferation and migration .

Future Directions

The future directions of research on “4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one” and similar compounds could involve further exploration of their potential as TNIK inhibitors and their effects on colorectal cancer .

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS2/c15-11-3-1-2-10(8-11)9-16-5-7-19-14-12(13(16)17)4-6-18-14/h1-4,6,8H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFPCNFXUICCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327206
Record name 4-[(3-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478080-77-2
Record name 4-[(3-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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